3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Overview
Description
3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is a chemical compound with the linear formula C7H5ClN4 . It is almost planar with a dihedral angle between the aromatic rings of 2.82 (5)° .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is planar with a root mean square (r.m.s.) deviation of 0.022 Å . The packing results in polymeric chains extending along the a axis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 180.60 . The compound is almost planar with a dihedral angle between the aromatic rings of 2.82 (5)° .Scientific Research Applications
Heterocyclic Building Blocks
This compound can be used as a heterocyclic building block in the synthesis of various complex organic molecules . Heterocyclic compounds are widely used in the field of medicinal chemistry due to their diverse biological activities.
Transition-Metal Chemistry
These heterocycles have also found applications in transition-metal chemistry as an analytical reagent . They can be used for complexation with metals and as antioxidant additives to fuels .
Biological Properties
The pyrazole scaffold, which is part of the “3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine” structure, is known to exhibit a broad range of biological properties . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Drug Development
Imidazole, a similar heterocyclic moiety, has become an important synthon in the development of new drugs . Given the structural similarity, “3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine” could potentially be used in a similar manner.
Synthesis of Ru(II) Complexes
This compound has been used in the synthesis of half-sandwich Ru(II) complexes . These complexes have potential applications in catalysis, materials science, and medicinal chemistry .
Development of Novel Drugs
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine” could potentially be used in the development of novel drugs targeting these activities .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, as related compounds have shown some activity against the MCF-7 breast cancer cells . Additionally, the compound could be used as a nucleus to synthesize a series of pyrazolylpyridazine derivatives .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dna and inhibit pathways such as FLT3-ITD and BCR-ABL . These targets play crucial roles in cellular processes, including cell growth and division.
Mode of Action
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine interacts with its targets, leading to changes in cellular processes. For instance, similar compounds have been found to bind to DNA , potentially interfering with DNA replication and transcription. Additionally, inhibition of the FLT3-ITD and BCR-ABL pathways can lead to apoptosis or programmed cell death .
Biochemical Pathways
The flt3-itd and bcr-abl pathways, which are inhibited by similar compounds , are involved in cell growth and division. Disruption of these pathways can lead to cell death, potentially explaining the compound’s cytotoxic effects.
Pharmacokinetics
Similar compounds have been found to have good solubility , which can impact bioavailability.
Result of Action
Similar compounds have been found to exhibit cytotoxic effects , potentially due to their interaction with DNA and inhibition of key cellular pathways .
Action Environment
The action of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability and efficacy. Additionally, the compound’s cytotoxic effects may vary depending on the specific cellular environment .
properties
IUPAC Name |
3-chloro-6-(1-methylpyrazol-4-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRXMNGKIROHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712423 | |
Record name | 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
943541-20-6 | |
Record name | 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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